molecular formula C22H25N3O2 B5468419 2-methyl-4-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-benzimidazole

2-methyl-4-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-benzimidazole

Cat. No. B5468419
M. Wt: 363.5 g/mol
InChI Key: YZVMIECGZGFGAD-UHFFFAOYSA-N
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Description

2-methyl-4-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BMK-1, and it belongs to the class of benzimidazole derivatives. BMK-1 has been shown to have potential therapeutic effects on a range of diseases and conditions, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of BMK-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BMK-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory molecules. BMK-1 has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling molecule involved in the growth of new blood vessels.
Biochemical and Physiological Effects
BMK-1 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. BMK-1 has also been shown to reduce tumor growth and angiogenesis in preclinical studies. Additionally, BMK-1 has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BMK-1 has several advantages for use in laboratory experiments. It has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. Additionally, BMK-1 is relatively easy to synthesize, which makes it accessible to researchers. However, BMK-1 has some limitations for use in laboratory experiments. It has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the synthesis method for BMK-1 is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on BMK-1. One area of interest is the potential use of BMK-1 in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of BMK-1 in animal models and clinical trials. Additionally, the mechanisms of action of BMK-1 need to be further elucidated to better understand its potential therapeutic effects. Finally, the development of new synthesis methods for BMK-1 could improve its accessibility and utility for researchers.
Conclusion
In conclusion, BMK-1 is a promising compound for scientific research due to its potential therapeutic effects on a range of diseases and conditions. The synthesis of BMK-1 is complex, but it has several advantages for use in laboratory experiments. Further research is needed to fully understand the mechanisms of action of BMK-1 and its potential therapeutic applications.

Synthesis Methods

The synthesis of BMK-1 involves a multi-step process that begins with the reaction of 2-aminobenzimidazole with acetic anhydride to form N-acetyl-2-aminobenzimidazole. This intermediate is then reacted with 3-phenylpropylamine and morpholine in the presence of a catalyst to form the final product, BMK-1. The synthesis method is complex and requires specialized equipment and expertise.

Scientific Research Applications

BMK-1 has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. BMK-1 has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BMK-1 has been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.

properties

IUPAC Name

(2-methyl-1H-benzimidazol-4-yl)-[2-(3-phenylpropyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16-23-20-12-6-11-19(21(20)24-16)22(26)25-13-14-27-18(15-25)10-5-9-17-7-3-2-4-8-17/h2-4,6-8,11-12,18H,5,9-10,13-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVMIECGZGFGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)N3CCOC(C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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